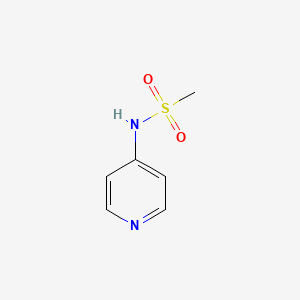
2-Hydroxy-2-(4-hydroxy-3,5-dimethylphenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-2-(4-hydroxy-3,5-dimethylphenyl)acetic acid: is an organic compound belonging to the class of aromatic alpha-hydroxy acids It is structurally characterized by a benzene ring substituted with two methyl groups, a hydroxyl group, and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-2-(4-hydroxy-3,5-dimethylphenyl)acetic acid typically involves the condensation of appropriately substituted benzaldehydes with glyoxylic acid. The reaction is usually carried out under basic conditions, often using sodium hydroxide as a catalyst. The reaction mixture is then subjected to acidification to precipitate the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pH, and reaction time. Continuous flow reactors and advanced purification techniques like crystallization and chromatography are employed to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Hydroxy-2-(4-hydroxy-3,5-dimethylphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products:
Oxidation: Formation of 3,5-dimethyl-4-oxomandelic acid.
Reduction: Formation of 3,5-dimethyl-4-hydroxybenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry: 2-Hydroxy-2-(4-hydroxy-3,5-dimethylphenyl)acetic acid is used as a building block in organic synthesis. It serves as an intermediate in the synthesis of complex molecules and pharmaceuticals.
Biology: In biological research, this compound is studied for its potential role in metabolic pathways and its interaction with enzymes. It is also used as a model compound to study the behavior of similar aromatic acids in biological systems.
Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including antibacterial and antioxidant activities. It is also investigated for its role in drug delivery systems and as a precursor for active pharmaceutical ingredients.
Industry: In the industrial sector, this compound is used in the production of fine chemicals, flavors, and fragrances. Its derivatives are employed in the formulation of cosmetic products due to their beneficial properties.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-2-(4-hydroxy-3,5-dimethylphenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and carboxylic acid groups play a crucial role in binding to these targets, leading to various biochemical effects. The compound can modulate enzyme activity, influence metabolic pathways, and exhibit antioxidant properties by scavenging free radicals.
Comparaison Avec Des Composés Similaires
Mandelic Acid: A structurally similar compound with a single hydroxyl group on the benzene ring. It is widely used in cosmetics and pharmaceuticals.
4-Hydroxymandelic Acid: Another derivative with a hydroxyl group at the para position. It is used in the synthesis of atenolol, a beta-blocker medication.
3,4-Dihydroxymandelic Acid: Contains two hydroxyl groups on the benzene ring. It is a metabolite of catecholamines and is studied for its role in neurotransmitter metabolism.
Uniqueness: 2-Hydroxy-2-(4-hydroxy-3,5-dimethylphenyl)acetic acid is unique due to the presence of two methyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other mandelic acid derivatives and contributes to its specific applications in various fields.
Propriétés
Numéro CAS |
100304-49-2 |
|---|---|
Formule moléculaire |
C10H12O4 |
Poids moléculaire |
196.20 g/mol |
Nom IUPAC |
2-hydroxy-2-(4-hydroxy-3,5-dimethylphenyl)acetic acid |
InChI |
InChI=1S/C10H12O4/c1-5-3-7(9(12)10(13)14)4-6(2)8(5)11/h3-4,9,11-12H,1-2H3,(H,13,14) |
Clé InChI |
RZEFQGHPKYOLKG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1O)C)C(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[5-(2-Acetylamino-4-pyridyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-YL]acetamide](/img/structure/B8697745.png)




![Methyl 2-([(1r)-1-phenylethyl]amino)acetate](/img/structure/B8697773.png)



![8-(4-Methoxyphenyl)-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B8697806.png)




